molecular formula C25H21NO4 B2723830 N-Fmoc-1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid CAS No. 1556628-22-8

N-Fmoc-1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid

Cat. No.: B2723830
CAS No.: 1556628-22-8
M. Wt: 399.446
InChI Key: OBILUORTFSHEOX-UHFFFAOYSA-N
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Description

N-Fmoc-1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid is a chemical compound that belongs to the class of isoquinolines. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 1,2,3,4-tetrahydroisoquinoline.

    Fmoc Protection: The nitrogen atom of the tetrahydroisoquinoline is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

    Carboxylation: The protected intermediate is then carboxylated at the 7-position using a suitable carboxylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated isoquinoline derivatives.

Scientific Research Applications

N-Fmoc-1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Fmoc-1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the nitrogen atom during the synthesis process and can be removed under mild basic conditions, such as treatment with piperidine. This allows for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid: Similar in structure but with the carboxyl group at the 3-position.

    Fmoc-D-Tic-OH: Another Fmoc-protected amino acid derivative used in peptide synthesis.

Uniqueness

N-Fmoc-1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other Fmoc-protected isoquinoline derivatives. This makes it particularly useful in the synthesis of peptides and other complex organic molecules.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)17-10-9-16-11-12-26(14-18(16)13-17)25(29)30-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-10,13,23H,11-12,14-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBILUORTFSHEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556628-22-8
Record name 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
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